molecular formula C14H11NO2 B14167260 4-Methyl-7-(1H-pyrrol-1-yl)-2H-1-benzopyran-2-one CAS No. 928207-30-1

4-Methyl-7-(1H-pyrrol-1-yl)-2H-1-benzopyran-2-one

Cat. No.: B14167260
CAS No.: 928207-30-1
M. Wt: 225.24 g/mol
InChI Key: XBIFBLSDLYCEAT-UHFFFAOYSA-N
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Description

4-Methyl-7-(1H-pyrrol-1-yl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-(1H-pyrrol-1-yl)-2H-1-benzopyran-2-one typically involves the condensation of 4-methyl-2H-1-benzopyran-2-one with pyrrole under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-(1H-pyrrol-1-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-7-(1H-pyrrol-1-yl)-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-7-(1H-pyrrol-1-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-1-benzopyran-2-one: Lacks the pyrrole moiety, resulting in different chemical and biological properties.

    7-(1H-pyrrol-1-yl)-2H-1-benzopyran-2-one: Lacks the methyl group, affecting its reactivity and interactions.

Uniqueness

4-Methyl-7-(1H-pyrrol-1-yl)-2H-1-benzopyran-2-one is unique due to the presence of both the methyl and pyrrole groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

928207-30-1

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

4-methyl-7-pyrrol-1-ylchromen-2-one

InChI

InChI=1S/C14H11NO2/c1-10-8-14(16)17-13-9-11(4-5-12(10)13)15-6-2-3-7-15/h2-9H,1H3

InChI Key

XBIFBLSDLYCEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3C=CC=C3

Origin of Product

United States

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